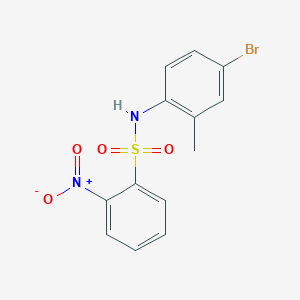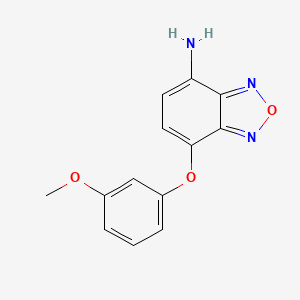
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and exhibits a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase enzymes are important for the regulation of pH and the transport of carbon dioxide in the body. This compound binds to the active site of carbonic anhydrase enzymes, preventing them from carrying out their normal function. This inhibition of carbonic anhydrase activity has been shown to have a range of physiological effects, including the regulation of blood pH and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase enzymes, which are important for the regulation of pH and the transport of carbon dioxide in the body. This inhibition has been shown to reduce intraocular pressure, making this compound a potential treatment for glaucoma. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. It has also been extensively studied, making it a well-characterized compound. However, one limitation of this compound is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new synthesis methods that can produce this compound with an even higher yield. Another direction is the investigation of the potential use of this compound as a treatment for glaucoma and other inflammatory diseases. Additionally, the mechanism of action of this compound could be further studied to gain a better understanding of its effects on carbonic anhydrase enzymes and other physiological processes.
Synthesemethoden
Several methods have been developed for the synthesis of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One of the most commonly used methods involves the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. This reaction produces this compound as a white solid with a high yield. Other methods include the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl azide, or the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl isocyanate. These methods have also been shown to produce this compound with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a unique mechanism of action that involves binding to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of carbonic anhydrase activity, which is important for a range of physiological processes. This compound has been used in a variety of research fields, including biochemistry, pharmacology, and neuroscience.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-8-10(14)6-7-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQQMKKABZDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)


![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)

![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)




![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)